Phenylpropanolamine hydrochloride

Description

This compound is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.

A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.

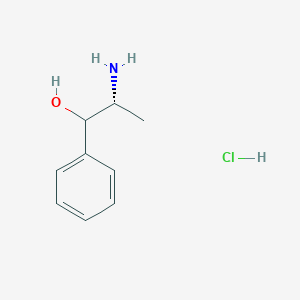

Structure

2D Structure

Properties

IUPAC Name |

(1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNLSQWJMTVGJ-PRCZDLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO.ClH, C9H14ClNO | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40626-29-7 | |

| Record name | Benzenemethanol, α-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40626-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025896 | |

| Record name | alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-41-6, 40626-29-7 | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylpropanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropanolamine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040626297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184M412SJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 385 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical Trajectories and Conceptual Frameworks in Phenylpropanolamine Hydrochloride Research

Evolution of Scientific Inquiry and Research Focus

First synthesized around 1910, phenylpropanolamine (PPA) garnered significant interest in the following decades for its physiological effects. wikipedia.org Early research, primarily in the 1930s, focused on its pressor effects, meaning its ability to raise blood pressure. wikipedia.org This led to its introduction as a nasal decongestant, a therapeutic application that would define its use for many years. wikipedia.orgpatsnap.com The core of early scientific inquiry was rooted in its sympathomimetic action, mimicking the effects of the sympathetic nervous system. patsnap.com

The research focus expanded in the mid-20th century to include its potential as an appetite suppressant. taylorandfrancis.com Studies from this era investigated its efficacy in weight loss, often comparing it to a placebo and other anorectic drugs. nih.gov This dual-use as both a decongestant and a weight-loss aid solidified its presence in over-the-counter and prescription medications. taylorandfrancis.comccjm.org

A significant turning point in the scientific narrative of PPA occurred in the late 20th century. Reports of adverse events, particularly hemorrhagic stroke, began to emerge, prompting a critical re-evaluation of its safety profile. fda.govfda.gov This led to a major shift in research focus, moving from efficacy for its primary indications to a concentrated effort to understand the potential risks associated with its use. A key study, the "Hemorrhagic Stroke Project," was a case-control study designed to investigate the association between PPA use and hemorrhagic stroke. ccjm.org The findings of this and other studies ultimately led to regulatory actions and its removal from many markets. wikipedia.orgfda.gov

The primary mechanism of action of phenylpropanolamine hydrochloride was initially believed to be direct agonism on adrenergic receptors. However, later research revealed that it primarily acts as a selective norepinephrine (B1679862) releasing agent, with a weaker effect on dopamine (B1211576) release. wikipedia.org It has little to no direct affinity for α- and β-adrenergic receptors. wikipedia.org This refined understanding of its pharmacodynamics was a crucial evolution in the scientific conceptualization of the compound.

Methodological Shifts in Early Pharmacological and Chemical Investigations

The early investigation of this compound was characterized by classical pharmacological and chemical methods. Initial synthesis in the early 20th century would have relied on established organic chemistry techniques of the time. wikipedia.org Pharmacological characterization in the 1930s likely involved in vivo studies in animal models to observe its effects on blood pressure and other physiological parameters. wikipedia.org

As analytical chemistry advanced, so too did the methods for studying PPA. The 20th century saw the development and application of various analytical techniques for the determination of PPA in pharmaceutical preparations. These methods were crucial for quality control and for studying the drug's pharmacokinetics.

Early analytical methods included spectrophotometry. However, since this compound itself has weak UV absorbance, derivatization techniques were often employed to enhance its spectrophotometric detection. jfda-online.com For instance, derivatization with 2-hydroxynaphthaldehyde allowed for its determination using second-derivative spectrophotometry. jfda-online.com

The latter half of the 20th century saw the adoption of more sophisticated and sensitive analytical methods. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), became instrumental in the analysis of PPA. jfda-online.comscilit.com These methods allowed for the separation and quantification of PPA from other components in complex mixtures, such as pharmaceutical formulations. scilit.comnih.gov For example, a normal-phase HPLC method was developed for the determination of PPA by converting it to benzaldehyde (B42025) through periodate (B1199274) oxidation. scilit.com Raman spectroscopy also emerged as a viable technique for the direct analysis of PPA in solid samples and solutions, even in the presence of other active ingredients like acetaminophen (B1664979). nih.gov

These methodological shifts from classical bioassays and simple spectrophotometry to advanced chromatographic and spectroscopic techniques represent a significant evolution in the scientific investigation of this compound. This progression enabled more precise and accurate quantification, facilitated a deeper understanding of its chemical properties and behavior in biological systems, and was essential in the later safety assessments that ultimately defined its clinical use.

Interactive Data Table: Analytical Methods for this compound

| Analytical Method | Principle | Application |

| Second-Derivative Spectrophotometry | Measurement of the second derivative of the absorbance spectrum after derivatization to enhance sensitivity. jfda-online.com | Determination of PPA in pharmaceutical preparations. jfda-online.com |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. jfda-online.com | Analysis of PPA in various samples. jfda-online.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of components of a mixture in a liquid mobile phase under high pressure. scilit.com | Quantification of PPA in cough mixtures and other dosage forms. scilit.com |

| Raman Spectroscopy | Analysis of molecular vibrations to provide a structural fingerprint of a molecule. nih.gov | Determination of PPA in mixtures with other drugs like acetaminophen without prior separation. nih.gov |

Advanced Synthetic Strategies and Formulation Science for Phenylpropanolamine Hydrochloride

Chemo-Enzymatic and Stereoselective Synthesis of Phenylpropanolamine Hydrochloride

The synthesis of Phenylpropanolamine (PPA) with high stereochemical purity is a significant challenge. Modern strategies increasingly employ chemo-enzymatic methods to achieve high yields and selectivity, moving beyond classical chemical resolutions which can be tedious and low-yielding. d-nb.infonih.gov

A notable advancement is the development of a one-pot enzymatic cascade that can produce all four possible stereoisomers of PPA from β-methylstyrene. d-nb.infonih.govnih.gov This process uses 1-phenylpropane-1,2-diols as key intermediates and involves a combination of enzymes, including a styrene (B11656) monooxygenase, epoxide hydrolases, an alcohol dehydrogenase (ADH), and an ω-transaminase (ωTA). d-nb.infonih.govnih.gov This bioamination network is redox-neutral and leverages the distinct regio- and stereo-selectivities of the chosen enzymes to achieve high optical purities (enantiomeric and diastereomeric ratios up to >99.5%) and analytical yields (up to 95%). d-nb.infonih.govnih.gov

The selection of specific ADHs and ωTAs is crucial for controlling the stereochemical outcome. For instance, combining different enzymes allows for the selective synthesis of each stereoisomer. This represents the first enzymatic method capable of producing all four PPA stereoisomers with such high selectivity. d-nb.infonih.gov

Table 1: Enzyme Combinations for Stereoselective Synthesis of Phenylpropanolamine (PPA) Isomers

| Target Stereoisomer | Key Enzymes Used | Achieved Yield | Optical Purity |

|---|---|---|---|

| (1S,2S)-PPA | Bs-BDHA and Bm(S)-ωTA | Up to 88% | er >99.5%; dr 96% |

| (1R,2S)-PPA | Ls-ADH and Cv(S)-ωTA | 76% | er >99.5%; dr >99.5% |

er = enantiomeric ratio; dr = diastereomeric ratio. Data synthesized from research on one-pot enzymatic cascades. d-nb.info

Catalytic Approaches in this compound Synthesis

Catalytic hydrogenation is a cornerstone of several synthetic routes to phenylpropanolamine. These methods typically involve the reduction of a precursor molecule using a metal catalyst. google.com A common precursor is alpha-isonitrosopropiophenone, which can be reduced to dl-phenylpropanolamine using catalysts such as Nickel (Ni), Palladium (Pd), or Platinum (Pt). google.com Another pathway involves the reduction of 2-aminopropiophenone. google.com

Microencapsulation and Sustained-Release System Development

Due to its relatively short biological half-life, this compound (PPA HCl) is a candidate for sustained-release formulations to maintain therapeutic levels over a prolonged period. tandfonline.comwikipedia.org Microencapsulation is a key technology used to achieve this, creating a diffusion barrier around the drug particles. tandfonline.comnih.gov

Initial attempts at microencapsulating PPA HCl with polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) did not always yield acceptable sustained-release profiles, sometimes due to the drug particles protruding through the polymer membrane. tandfonline.comtandfonline.com Research has shown that factors such as drug particle size, core-to-wall ratio, and the pH of the dissolution media significantly govern the release kinetics. tandfonline.comnih.gov A successful strategy to achieve the desired release profile involves forming a drug-resin complex before the microencapsulation process. tandfonline.comtandfonline.com

Polymer Matrix Design for Controlled Release

The design of the polymer matrix is critical for controlling the release of highly water-soluble drugs like PPA HCl. nih.gov Various polymers and matrix systems have been investigated to modulate the drug's dissolution rate.

Hydrophilic Polymer Matrices: Hydroxypropylmethylcellulose (HPMC) is a widely used hydrophilic polymer. nih.govtandfonline.com In one study, developing a bilayer caplet required a high level (60%) of HPMC in the matrix to achieve a slow-release property for PPA. nih.gov The viscosity grade of HPMC did not significantly alter the dissolution characteristics. nih.gov Combining HPMC with other polymers like sodium carboxymethyl cellulose (SCMC) or Eudragit RS can further modify the release pattern. tandfonline.com

Hydrophobic Polymer Matrices: Ethylcellulose (EC) is a hydrophobic polymer used to create matrix granules. nih.gov The release from EC matrices can be quantitatively assessed using a combination of the square-root time law and the cube-root law equations. nih.gov Methacrylate ester copolymers, such as Eudragit RS 100, are also used to coat pellets for controlled release. nih.gov

The release pattern of PPA from various matrix formulations generally follows the order: HPMC > HPMC + SCMC > Eudragit RS > Eudragit RS + Eudragit L > HPMC + Eudragit RS. tandfonline.com This demonstrates that the choice and combination of polymers are primary determinants of the drug release profile, even when the drug concentration is kept constant. tandfonline.com

Table 2: Polymer Systems for Phenylpropanolamine HCl Sustained Release

| Polymer System | Type | Key Findings |

|---|---|---|

| Cellulose Acetate Butyrate | Hydrophobic | Initial attempts showed poor sustained release; improved by using a drug-resin complex. tandfonline.comtandfonline.comnih.gov |

| Hydroxypropylmethylcellulose (HPMC) | Hydrophilic | Requires high concentration (e.g., 60%) for slow release of water-soluble PPA. nih.gov Release is pH-independent. nih.gov |

| HPMC + SCMC | Hydrophilic Combination | Provides sustained release, with a faster release pattern than Eudragit-based matrices. tandfonline.com |

| Eudragit RS / RS+L | Hydrophobic (Methacrylate) | Used alone or in combination to achieve slower release rates. tandfonline.comnih.gov |

Evaluation of Encapsulation Efficiencies Across Different Methods

Encapsulation efficiency (EE) is a critical parameter that measures the percentage of a drug successfully entrapped within a nanoparticle or microcapsule during formulation. researchgate.netnanoimagingservices.com It is crucial for ensuring the correct concentration of the therapeutic agent is delivered. nanoimagingservices.com While specific EE data for PPA microencapsulation is not detailed in the reviewed literature, the methods for its determination are well-established for similar pharmaceutical formulations. researchgate.netresearchgate.net

These methods can be broadly categorized as indirect or direct.

Indirect Methods: These are the most commonly used techniques. They involve separating the encapsulated drug from the unencapsulated (free) drug, typically by centrifugation. The amount of free drug in the supernatant is then quantified, and the EE is calculated by subtracting this amount from the total initial drug amount. researchgate.net Analytical techniques used for quantification include UV-Vis spectrophotometry, fluorescence spectroscopy, and protein assays like the bicinchoninic acid (BCA) assay for protein-based drugs. researchgate.netresearchgate.net

Direct Methods: These methods involve measuring the amount of drug entrapped within the capsules after disrupting them. This requires extracting the drug from the polymer matrix using a suitable solvent. researchgate.net Direct methods can sometimes provide a more accurate measure but may be complicated by incomplete drug extraction from the polymer.

Table 3: Comparison of Methods for Determining Encapsulation Efficiency (General)

| Method Type | Principle | Common Techniques | Advantages | Disadvantages |

|---|---|---|---|---|

| Indirect | Quantifies unencapsulated drug in the supernatant after separation. | UV-Vis Spectrophotometry, Fluorescence Spectroscopy, BCA Assay | Simpler, faster, more common. researchgate.net | Can be less accurate if drug adsorbs to capsule surface; assumes all non-measured drug is encapsulated. researchgate.net |

| Direct | Quantifies drug after extraction from disrupted capsules. | HPLC, UV-Vis Spectrophotometry | Measures the encapsulated drug directly. | Can be complex; requires harsh conditions that may degrade the drug; extraction may be incomplete. researchgate.net |

This table presents a general overview of methods as specific data for this compound was not available in the provided search context. researchgate.netnanoimagingservices.comresearchgate.net

Molecular Pharmacology and Mechanistic Elucidation of Phenylpropanolamine Hydrochloride

Adrenergic Receptor Interactions and Signal Transduction Pathways

The primary mechanism of action of phenylpropanolamine hydrochloride involves its ability to stimulate adrenergic receptors. patsnap.com This stimulation occurs both directly, through binding to the receptors, and indirectly, by prompting the release of endogenous norepinephrine (B1679862) from nerve terminals. patsnap.comresearchgate.net The subsequent activation of alpha and beta-adrenergic receptors mediates its physiological effects. patsnap.com

This compound demonstrates significant alpha-adrenergic agonist activity. researchgate.net The activation of alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a specific signal transduction cascade. nih.govyoutube.com Upon agonist binding, the Gq protein activates phospholipase C. This enzyme then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C. This cascade ultimately leads to smooth muscle contraction. nih.gov In the vasculature, this results in vasoconstriction, the narrowing of blood vessels, which underlies its decongestant effect by reducing blood flow to the nasal mucosa. patsnap.comyoutube.com Studies have confirmed that the cardiovascular effects of phenylpropanolamine are largely due to the direct activation of alpha-1 adrenoceptors. researchgate.net

While early studies suggested that phenylpropanolamine might have a direct agonist action on beta-adrenergic receptors, more recent research indicates that it has weak or negligible affinity for these receptors. wikipedia.orgnih.gov Instead, its beta-adrenergic effects are primarily indirect, resulting from the release of norepinephrine, which then activates beta-receptors. patsnap.com This indirect stimulation can lead to effects such as an increased heart rate and bronchodilation. patsnap.com A study investigating the direct effects of PPA and its diastereomers on beta-adrenoceptors in rat heart minces found that they did not significantly increase intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP), a key second messenger in beta-receptor signaling. nih.gov This supports the hypothesis that significant agonist activity at beta-adrenoceptors requires specific structural features, such as phenolic or aryl ether substitutions on the phenyl ring, which are absent in phenylpropanolamine. nih.gov

Neurotransmitter Release and Reuptake Inhibition Dynamics

Phenylpropanolamine's sympathomimetic effects are largely driven by its influence on the release and reuptake of key neurotransmitters, particularly norepinephrine and, to a lesser extent, dopamine (B1211576). wikipedia.org

Phenylpropanolamine acts as a potent norepinephrine releasing agent. wikipedia.org It interacts with the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.gov By inhibiting NET, phenylpropanolamine increases the concentration and duration of action of norepinephrine in the synapse. drugbank.com This leads to enhanced activation of adrenergic receptors. wikipedia.org The alpha-methyl group in the structure of phenylpropanolamine allows it to evade metabolism by monoamine oxidase (MAO), prolonging its action and increasing its likelihood of releasing norepinephrine from storage sites. wikipedia.org

Phenylpropanolamine also functions as a dopamine releasing agent, although with approximately ten-fold lower potency compared to its effects on norepinephrine. wikipedia.org It engages with the dopamine transporter (DAT), which is responsible for clearing dopamine from the synapse. nih.gov By interacting with DAT, phenylpropanolamine can modulate dopaminergic neurotransmission. Research has indicated that both alpha-1 adrenergic and D(1) dopaminergic neurotransmissions are involved in some of the central nervous system effects of PPA. nih.gov Specifically, the anorectic action of PPA has been shown to be co-mediated by the activation of both alpha-1 and D(1) receptor subtypes. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The chemical structure of phenylpropanolamine is fundamental to its pharmacological activity. As a phenylethylamine derivative, substitutions on the aromatic ring, the carbon atoms of the ethylamine (B1201723) side chain, and the terminal amino group can significantly alter its sympathomimetic properties. wikipedia.org

Key structural features influencing the activity of phenylpropanolamine and related compounds include:

α-Methyl Group: This substitution blocks oxidation by monoamine oxidase (MAO), thereby prolonging the duration of action. wikipedia.org

β-Hydroxyl Group: The presence of a hydroxyl group on the β-carbon generally decreases central nervous system (CNS) activity but can increase selectivity for adrenergic receptors. wikipedia.org

N-Methylation: N-methylation of primary amines typically increases their potency. wikipedia.org

Quantitative structure-activity relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for phenylpropanolamine are not extensively detailed in the provided search results, the principles of SAR provide a qualitative understanding of how its structure dictates its function. For instance, the lack of hydroxyl groups on the phenyl ring makes phenylpropanolamine more lipophilic than catecholamines like epinephrine, allowing for greater brain permeability. wikipedia.org

Interactive Data Table: Adrenergic Receptor and Transporter Interactions of Phenylpropanolamine

| Target | Interaction Type | Primary Effect | Consequence |

|---|---|---|---|

| Alpha-1 Adrenergic Receptor | Direct Agonist | Activation of Gq protein, leading to increased IP3 and DAG | Vasoconstriction |

| Beta-Adrenergic Receptor | Indirect Agonist | Negligible direct binding; effects mediated by norepinephrine release | Increased heart rate, bronchodilation |

| Norepinephrine Transporter (NET) | Releasing Agent/Reuptake Inhibitor | Increased synaptic norepinephrine concentration | Enhanced sympathomimetic activity |

| Dopamine Transporter (DAT) | Releasing Agent | Increased synaptic dopamine concentration | Modulation of central nervous system effects |

Stereochemical Influences on Receptor Affinity and Functional Activity

The pharmacological activity of phenylpropanolamine is significantly influenced by its stereochemistry. The molecule has two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1R,2R)-(-)-norpseudoephedrine, and (1S,2S)-(+)-norpseudoephedrine. The spatial arrangement of the hydroxyl and amino groups plays a critical role in the molecule's interaction with its biological targets, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).

Phenylpropanolamine primarily acts as an indirect sympathomimetic by promoting the release of norepinephrine and dopamine from presynaptic nerve terminals and by inhibiting their reuptake. The stereoisomers exhibit different potencies in these actions. For instance, studies on the ephedrine (B3423809) isomers, which are N-methylated analogs of the norephedrine (B3415761) isomers, have shown that the (-)-ephedrine isomer is the most potent in inhibiting the neuronal uptake of noradrenaline nih.gov. This suggests that the stereoconfiguration is a key determinant of the interaction with the norepinephrine transporter.

While specific binding affinity values (Ki) for all four stereoisomers of phenylpropanolamine at the norepinephrine and dopamine transporters are not consistently reported across the literature, functional studies reveal clear differences. For example, d-norpseudoephedrine (cathine) has been shown to have more pronounced central nervous system stimulant effects compared to racemic phenylpropanolamine (d,l-norephedrine) nih.gov. In animal models, d-norpseudoephedrine significantly increases locomotor activity, an effect not observed with phenylpropanolamine at similar doses nih.gov. This difference in functional activity strongly suggests a variance in their interaction with and functional modulation of monoamine transporters in the brain. The anorectic (appetite-suppressing) effects of these compounds also show stereoselectivity, though both phenylpropanolamine and d-norpseudoephedrine are less potent than d-amphetamine in this regard nih.gov.

The interaction with the norepinephrine transporter is believed to be a primary driver of phenylpropanolamine's effects. Modeling studies of the norepinephrine transporter have identified key amino acid residues, such as an aspartic acid residue (D75), that are crucial for recognizing the basic amino group present in monoamine transporter substrates like norephedrine mdpi.com. The specific orientation of the phenyl ring and the hydroxyl group in relation to this amino group, as dictated by the stereochemistry, would therefore directly impact the binding affinity and subsequent transporter function.

Comparative Analysis with Substituted Phenethylamine (B48288) and Amphetamine Scaffolds

Phenylpropanolamine belongs to the substituted phenethylamine class of compounds, which also includes amphetamine. wikipedia.org The core phenethylamine scaffold consists of a phenyl ring attached to an ethylamine backbone. The presence of a methyl group on the alpha-carbon of phenylpropanolamine also classifies it as a substituted amphetamine. wikipedia.org

A comparative analysis of phenylpropanolamine with amphetamine and other phenethylamines reveals key structure-activity relationships. Amphetamine lacks the β-hydroxyl group present in phenylpropanolamine. This structural difference has a significant impact on their pharmacological profiles. While both are central nervous system stimulants, d-amphetamine is considerably more potent. nih.gov The presence of the hydroxyl group in phenylpropanolamine generally reduces its ability to cross the blood-brain barrier compared to amphetamine, leading to relatively weaker central effects and more pronounced peripheral sympathomimetic actions.

In terms of functional outcomes, d-norpseudoephedrine demonstrates locomotor stimulant effects that are more similar to d-amphetamine than to racemic phenylpropanolamine, although it is less potent than d-amphetamine. nih.gov This highlights that even within the same structural family, subtle changes in stereochemistry can lead to significant shifts in the pharmacological profile, making one isomer more "amphetamine-like" than another.

The following table provides a comparative overview of the pharmacological properties of racemic phenylpropanolamine, d-norpseudoephedrine, and d-amphetamine based on preclinical data.

| Compound | Anorectic Potency (relative to d-amphetamine) | Locomotor Activity Stimulation |

| d,l-Phenylpropanolamine (PPA) | ~1/10th | Not significant |

| d-Norpseudoephedrine | ~1/10th | Significant increase |

| d-Amphetamine | 1 | Significant increase |

Data derived from a comparative study in rats nih.gov.

Rational Design Principles Based on SAR Insights

The structure-activity relationship (SAR) insights gained from phenylpropanolamine and related phenethylamines provide foundational principles for rational drug design. nih.govazolifesciences.compatsnap.com The key structural features of phenylpropanolamine that are critical for its activity include the phenyl ring, the ethylamine side chain, and the stereochemistry of the hydroxyl and amino groups.

One of the core principles derived from the SAR of this class of compounds is the importance of the phenethylamine backbone for interaction with monoamine transporters. mdpi.com The amino group is essential for binding to a conserved aspartate residue in the transporter binding pocket, while the phenyl ring engages in hydrophobic and aromatic interactions with other residues like phenylalanine and tyrosine. nih.gov

The modifications on this basic scaffold have been extensively explored to develop more selective and potent drugs:

Hydroxyl Group: The presence and stereochemistry of the β-hydroxyl group, as seen in phenylpropanolamine, influences potency and selectivity. Removing it, as in amphetamine, generally increases central nervous system activity.

Alpha-Methyl Group: The methyl group on the alpha-carbon, which makes phenylpropanolamine a substituted amphetamine, provides resistance to metabolism by monoamine oxidase, thereby increasing its oral bioavailability and duration of action compared to unsubstituted phenethylamines.

N-Alkylation: N-methylation of phenylpropanolamine yields ephedrine, which has a distinct pharmacological profile. This demonstrates that modifications at the terminal nitrogen can fine-tune the activity of the molecule.

These SAR insights have been instrumental in the design of other norepinephrine reuptake inhibitors (NRIs). By understanding how the different parts of the phenylpropanolamine molecule interact with the norepinephrine transporter, medicinal chemists can design novel scaffolds that retain the necessary pharmacophoric elements for NET inhibition while optimizing properties like selectivity over the dopamine and serotonin (B10506) transporters, metabolic stability, and side effect profiles. nih.gov For example, computational models of the norepinephrine transporter, validated with known ligands like norephedrine, are used to screen virtual libraries of compounds to identify new potential inhibitors. nih.gov This structure-based drug design approach accelerates the discovery of new therapeutic agents for conditions like ADHD and depression. nih.govresearchgate.net

Preclinical Pharmacokinetic and Biotransformation Research of Phenylpropanolamine Hydrochloride

Absorption Kinetics and Bioavailability Determinants in Preclinical Models

Studies in preclinical models, particularly in canines, have demonstrated that phenylpropanolamine is rapidly and extensively absorbed following oral administration. In dogs, the oral bioavailability of an immediate-release capsule formulation was determined to be very high, at 98.2% ± 6.9%. nih.gov This indicates that the compound undergoes minimal first-pass metabolism, a process where the concentration of a drug is significantly reduced before it reaches systemic circulation. wikipedia.org

Pharmacokinetic data from human studies, which can provide comparative insights, show that immediate-release forms of PPA reach peak plasma levels in about 1.5 hours. wikipedia.org The pharmacokinetics appear to be linear across a range of oral doses. wikipedia.org

Pharmacokinetic Parameters of Phenylpropanolamine in a Canine Model

| Parameter | Intravenous | Oral Immediate-Release | Oral Controlled-Release |

|---|---|---|---|

| Bioavailability | 100% | 98.2% ± 6.9% | 93.7% ± 5.9% |

| Terminal Half-Life | 3.5 ± 0.5 hours | Parallel to IV | Parallel to IV |

Distribution Dynamics and Tissue Compartmentation

The distribution of a drug throughout the body is a critical factor influencing its efficacy and potential for off-target effects. This is determined by several factors including its ability to cross biological membranes, its affinity for different tissues, and the extent to which it binds to plasma proteins.

Blood-Brain Barrier Permeation Mechanisms and Lipophilicity Correlations

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov The ability of a compound to cross the BBB is largely dependent on its physicochemical properties, particularly its lipophilicity. mdpi.com

Phenylpropanolamine is a small molecule with a molecular weight of 151.21 g/mol . wikipedia.org Its lipophilicity, often expressed as the logarithm of the partition coefficient (log P), has been reported with an experimental value of 0.67 and predicted values ranging from 0.57 to 0.89. wikipedia.org While higher lipid solubility generally favors BBB penetration via passive diffusion, the β-hydroxyl group in PPA's structure tends to decrease its CNS activity. wikipedia.orgmdpi.com The permeation of drugs across the BBB is complex and can also involve carrier-mediated transport and the action of efflux transporters which actively pump substances out of the brain. nih.govnih.gov

Organ-Specific Distribution Patterns

Preclinical studies investigating the specific distribution of phenylpropanolamine in various organs are essential for a complete pharmacokinetic profile. While detailed organ-specific concentration data for PPA is not extensively available in the provided search results, general principles of drug distribution apply. Following absorption, PPA is distributed throughout the body. In a study on a similar class of compounds, phenothiazine (B1677639) derivatives, the highest uptake was observed in the brain tissue, followed by the heart, and then plasma in rats. nih.gov This suggests that compounds with similar structures can have significant tissue penetration.

Plasma Protein Binding Characteristics and Implications

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. Only the unbound (free) fraction of a drug is pharmacologically active and available to cross membranes. Phenylpropanolamine exhibits low plasma protein binding, with approximately 20% of the drug being bound. wikipedia.org This low level of binding means that a large fraction of the drug in circulation is free and available to distribute into tissues and exert its pharmacological effects.

It is important to note that plasma protein binding can vary between species. researchgate.netrsc.org However, for many compounds, a good correlation is observed between human and rat plasma protein binding, although drugs tend to be slightly more bound in human plasma. researchgate.net

Metabolic Pathways and Enzyme Kinetics

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs into different compounds or metabolites. This process typically occurs in two phases and is crucial for detoxification and elimination.

Characterization of Phase I and Phase II Biotransformations

Phenylpropanolamine undergoes limited metabolism in the body. wikipedia.org It is estimated that only about 3% to 4% of an oral dose is metabolized. wikipedia.org The majority of the drug, approximately 90%, is excreted unchanged in the urine within 24 hours. wikipedia.org

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, or hydrolysis, which often introduce or unmask a functional group. For PPA, two minor Phase I metabolic pathways have been identified:

Aromatic para-hydroxylation: This reaction leads to the formation of 4-hydroxynorephedrine (also known as p-hydroxynorephedrine). wikipedia.org

Oxidative deamination: This occurs on the side chain and results in the formation of hippuric acid. wikipedia.org

The molecular structure of PPA contributes to its metabolic stability. The methyl group at the alpha-carbon position blocks metabolism by monoamine oxidases (MAOs), and the hydroxyl group at the beta-carbon also enhances its resistance to metabolic breakdown. wikipedia.org PPA is not a substrate for catechol-O-methyltransferase (COMT). wikipedia.org

Phase II Metabolism: This phase involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. While general biotransformation pathways involve conjugation, specific details on Phase II metabolites of PPA are not extensively described in the provided results, likely due to the very low percentage of the drug that undergoes any metabolism at all. nih.gov

Table of Compound Names

| Compound Name |

|---|

| Phenylpropanolamine hydrochloride |

| Phenylpropanolamine |

| 4-hydroxynorephedrine |

| p-hydroxynorephedrine |

| Hippuric acid |

| Norepinephrine (B1679862) |

| Dopamine (B1211576) |

| Diazepam |

| Prazosin |

| Sildenafil |

| Ethopropazine |

| Verapamil |

| Rhodamine 123 |

| Promethazine |

| Fexofenadine |

Identification of Principal Metabolites and Their Formation Pathways

Preclinical research indicates that this compound undergoes limited biotransformation. The parent compound is largely resistant to extensive metabolism, with only a small fraction of an administered dose being converted into metabolites. wikipedia.orgyoutube.com Studies have identified two principal metabolic products: 4-hydroxynorephedrine and hippuric acid. wikipedia.org

The formation of 4-hydroxynorephedrine occurs through aromatic para-hydroxylation, a common metabolic reaction for compounds containing a phenyl group. The second major pathway involves the oxidative deamination of the propanolamine (B44665) side chain, which ultimately leads to the formation of hippuric acid. wikipedia.org It is noteworthy that only about 3% to 4% of an oral dose of phenylpropanolamine is metabolized, with the vast majority of the compound being eliminated in its original, unchanged form. wikipedia.org Phenylpropanolamine itself has also been identified as a metabolite of other compounds, such as amphetamine and methamphetamine, in both human and guinea pig models. core.ac.uk

Table 1: Principal Metabolites of Phenylpropanolamine

| Metabolite | Formation Pathway |

|---|---|

| 4-Hydroxynorephedrine | Para-hydroxylation of the phenyl ring wikipedia.org |

Role of Cytochrome P450 Isoforms and Other Metabolic Enzymes

The metabolic conversion of phenylpropanolamine, though minor, involves oxidative pathways typically catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. wikipedia.orgnih.gov The formation of 4-hydroxynorephedrine via aromatic hydroxylation is a characteristic CYP450-mediated reaction. wikipedia.org While the specific CYP450 isoforms responsible for the metabolism of phenylpropanolamine have not been extensively detailed in the literature, studies on similar compounds and general drug metabolism pathways suggest their involvement. nih.gov For instance, research on other drugs demonstrates that isoforms like CYP3A4 and CYP2D6 are often involved in the metabolism of compounds with similar structural features. nih.gov However, direct evidence pinpointing the specific isoforms that catalyze the minor metabolism of phenylpropanolamine is not robustly established in preclinical studies.

Stability Against Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT)

A key characteristic of phenylpropanolamine's pharmacokinetic profile is its significant stability against two major enzymes responsible for the degradation of many sympathomimetic amines: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). wikipedia.org

The structure of phenylpropanolamine, specifically the presence of a methyl group at the alpha-carbon position of the side chain, effectively blocks metabolism by MAO. wikipedia.org This structural feature prevents the oxidative deamination that MAO typically catalyzes, contributing to the drug's prolonged presence in its active form. Furthermore, phenylpropanolamine is not a substrate for COMT, the enzyme that methylates the hydroxyl groups of catechols. wikipedia.org This resistance to both MAO and COMT enzymatic degradation is a primary reason for its low metabolic rate and high urinary excretion as an unchanged drug. wikipedia.orgyoutube.com

Excretion Mechanisms and Routes

The primary route of elimination for this compound is renal excretion. Preclinical and clinical studies consistently show that the vast majority of the drug is cleared from the body via the kidneys and excreted in the urine. nih.gov Approximately 80% to 90% of an administered dose is excreted unchanged in the urine within a 24-hour period. wikipedia.orgnih.gov Metabolites account for a very small portion of the excreted substances, constituting about 4% of the total amount eliminated. wikipedia.org The elimination of phenylpropanolamine is influenced by urinary pH. wikipedia.org

Table 2: Excretion Profile of Phenylpropanolamine

| Parameter | Finding | Source |

|---|---|---|

| Primary Route | Renal Excretion | nih.gov |

| % Unchanged in Urine (24h) | 80-90% | wikipedia.orgnih.gov |

| % as Metabolites in Urine | ~4% | wikipedia.org |

Pharmacokinetic Modeling and Simulation in Non-Clinical Systems

Pharmacokinetic modeling and simulation are crucial tools in preclinical research to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. For phenylpropanolamine, these models are used to characterize its behavior following various formulations and to bridge the gap between in vitro findings and in vivo performance.

Compartmental and Non-Compartmental Analysis Approaches

Both compartmental and non-compartmental analyses have been applied to characterize the pharmacokinetics of phenylpropanolamine.

Non-Compartmental Analysis (NCA) is frequently used to determine key pharmacokinetic parameters from plasma concentration-time data without assuming a specific compartmental model. Studies in canine models have utilized NCA to determine parameters such as the terminal elimination half-life, which was found to be approximately 3.5 hours after intravenous administration. nih.gov This approach was also used to calculate the oral bioavailability from immediate-release (98.2%) and controlled-release (93.7%) formulations in dogs. nih.gov Human studies have similarly used NCA to establish that the pharmacokinetics are linear across a range of doses, with the half-life and renal clearance remaining relatively constant. scilit.com

Compartmental Analysis involves fitting plasma concentration data to specific mathematical models (e.g., one-compartment or two-compartment models) to describe the drug's disposition in the body. This approach can provide deeper insights into the rates of transfer between different physiological compartments. Research involving the development of sustained-release formulations has utilized such modeling to compare drug release profiles and predict in vivo behavior. core.ac.uk These models are essential for understanding how formulation changes affect the drug's release and absorption kinetics over time.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Formulation Prediction

Developing an in vitro-in vivo correlation (IVIVC) is a primary goal in the development of modified-release dosage forms. IVIVC aims to establish a predictive mathematical relationship between an in vitro property of a dosage form (such as the rate of drug dissolution) and a relevant in vivo pharmacokinetic parameter (such as plasma drug concentration).

For this compound, research into controlled-release formulations has laid the groundwork for IVIVC. Studies have meticulously analyzed the in vitro release properties from various matrix systems, such as those made from ethylcellulose. nih.govnih.gov These investigations often use mathematical equations, like the square-root time law, to model the release process from the formulation. nih.govnih.gov By correlating these in vitro release profiles with in vivo data from preclinical models or human studies, researchers can predict the in vivo performance of new formulations. For example, studies have correlated the gastrointestinal transit of radiolabeled controlled-release formulations with the resulting plasma drug levels to understand the impact of formulation transit time on bioavailability. nih.gov This type of research is fundamental to establishing a reliable IVIVC, which can streamline formulation development and serve as a surrogate for bioequivalence studies.

Advanced Analytical Chemistry Methodologies for Phenylpropanolamine Hydrochloride Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Phenylpropanolamine Hydrochloride, several chromatographic techniques have been developed and validated to ensure accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound in pharmaceutical preparations. jfda-online.comdeepdyve.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. Reversed-phase chromatography, utilizing columns like C8 or C18, is the most common approach. nih.govtandfonline.com

Method validation is a critical process that ensures the reliability and accuracy of the analytical results. ijpsonline.comnih.gov Key validation parameters for HPLC methods for PPA include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). tandfonline.comijpsonline.com Specificity is often demonstrated by the method's ability to separate PPA from other active ingredients and excipients in a formulation. jfda-online.comresearchgate.net For instance, methods have been developed for the simultaneous determination of PPA with compounds such as Paracetamol, Chlorpheniramine Maleate, and Cetirizine Hydrochloride. tandfonline.comijpsonline.com

Linearity is established over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999, indicating a strong linear relationship between concentration and detector response. tandfonline.com The sensitivity of these methods is defined by the LOD and LOQ. For this compound, reported LOD and LOQ values can be as low as 5 µg/mL and 7 µg/mL, respectively, although this can vary depending on the specific method and instrumentation. ijpsonline.comnih.gov

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase ODS; Shimpak C8; Thermo Hypersil Gold C18 | jfda-online.comnih.govtandfonline.com |

| Mobile Phase | Methanol-acetonitrile-acetic acid (0.1 M)-triethylamine (20:20:60:0.6, v/v/v/v) with sodium heptanesulfonate (0.5 mM) | jfda-online.com |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govtandfonline.com |

| Detection Wavelength | 210 nm, 217 nm, 254 nm | jfda-online.comnih.govtandfonline.com |

| Linearity Range | 7-12 µg/mL | tandfonline.com |

| LOD | 5 µg/mL | ijpsonline.comnih.gov |

| LOQ | 7 µg/mL | ijpsonline.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2-µm particle sizes. This results in markedly shorter analysis times, improved resolution, and increased sensitivity. researchgate.net While specific UPLC methods for this compound are less commonly published, the principles of method development and validation are analogous to HPLC. The enhanced efficiency of UPLC makes it a highly suitable technique for high-throughput quality control analysis and for the detection of trace impurities. researchgate.netijpras.com

Gas Chromatography (GC) is another powerful separation technique, but its application to polar compounds like this compound presents challenges due to their low volatility and tendency to interact with the GC column. tandfonline.com To overcome these issues, derivatization is a mandatory step. This process chemically modifies the analyte to increase its volatility and thermal stability. semanticscholar.org

Several derivatizing agents have been successfully employed for the GC analysis of PPA. These include fluoroanhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), as well as trifluoroacetylacetone (FAA). jfda-online.comijpsonline.com The choice of derivatizing agent can influence the chromatographic separation and sensitivity of the method. For instance, HFBA derivatives have been shown to provide better separation of individual sympathomimetic amines compared to TFAA and PFPA derivatives. jfda-online.com

GC methods for PPA typically utilize capillary columns, such as the HP-5, and a Flame Ionization Detector (FID) for quantification. ijpsonline.com Method validation includes establishing linearity over a given concentration range (e.g., 30-150 µg/ml) and determining the limit of detection (e.g., 6.0 µg/ml). ijpsonline.com These methods have been successfully applied to the determination of PPA in pharmaceutical tablets. ijpsonline.com

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a highly specific and sensitive method for both identification and quantification. GC-MS is particularly valuable in forensic toxicology and doping control for the analysis of PPA and other sympathomimetic amines in biological matrices like urine. nih.govijpbs.com The mass spectrometer provides structural information, allowing for definitive identification of the analyte. The use of selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity of the analysis. nih.gov

Table 2: GC Method Parameters for this compound Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatizing Agent | Trifluoroacetylacetone (FAA); Heptafluorobutyric anhydride (HFBA) | jfda-online.comijpsonline.com |

| Column | HP-5 (30 m x 0.32 mm i.d.) | ijpsonline.com |

| Detector | Flame Ionization Detector (FID); Mass Spectrometry (MS) | ijpsonline.comresearchgate.net |

| Linearity Range (GC-FID) | 30-150 µg/mL | ijpsonline.com |

| Detection Limit (GC-FID) | 6.0 µg/mL | ijpsonline.com |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. semanticscholar.orgijpbs.com For the quantification of this compound, HPTLC methods have been developed and validated, particularly for its analysis in pharmaceutical dosage forms. jfda-online.com

The development of an HPTLC method involves selecting an appropriate stationary phase, typically silica (B1680970) gel 60F254 plates, and a mobile phase that provides good separation of the analyte from other components. jfda-online.com A common mobile phase for the simultaneous estimation of PPA and other drugs, such as Cetirizine hydrochloride, consists of a mixture of ethyl acetate (B1210297), methanol, and formic acid. jfda-online.com

After development, the plate is scanned using a densitometer at a specific wavelength, often 254 nm, to quantify the separated components. jfda-online.com The method is validated according to ICH guidelines, with parameters such as linearity, precision, specificity, and accuracy being evaluated. jfda-online.comnih.gov Linearity is typically established over a concentration range such as 4-25 µg/mL for this compound. jfda-online.com The precision of the method is assessed through intraday and interday studies, while accuracy is determined by recovery studies, with recovery values typically expected to be in the range of 99-100%. jfda-online.com

Table 3: HPTLC Method Parameters for this compound Quantification

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | TLC aluminum plates precoated with silica gel 60F254 | jfda-online.com |

| Mobile Phase | Ethyl acetate: methanol: formic acid (7.5:1.5:0.5 v/v/v) | jfda-online.com |

| Detection Wavelength | 254 nm | jfda-online.com |

| Rf Value | 0.45 | jfda-online.com |

| Linearity Range | 4-25 µg/mL | jfda-online.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is particularly well-suited for trace analysis and the identification of metabolites in complex biological matrices. ijpras.comresearchgate.net This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. For this compound, LC-MS/MS is the method of choice for quantification in biological samples such as urine and blood, where concentrations can be very low. nih.govijpsonline.com

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. Sample preparation can be as simple as a "dilute-and-shoot" approach or may involve more extensive cleanup steps like solid-phase extraction (SPE) to remove interferences from the matrix. researchgate.netajrconline.org Chromatographic separation is often achieved using reversed-phase columns, such as a Phenyl-Hexyl column, with a gradient elution program. researchgate.net

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. The sensitivity of LC-MS/MS methods allows for the detection and quantification of Phenylpropanolamine at very low levels, with reported limits of detection (LOD) and lower limits of quantification (LLOQ) in the range of 0.5 ng/mL and 1.0 ng/mL, respectively, in urine. researchgate.net

Beyond quantification of the parent drug, LC-MS/MS is a powerful tool for the identification of metabolites. researchgate.net While specific studies on the comprehensive metabolite identification of Phenylpropanolamine using modern LC-MS/MS are not extensively detailed in readily available literature, the technique's established capability in metabolomic studies makes it the ideal platform for such investigations.

Table 4: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Analytical Technique | High Performance Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Biological Matrix | Urine, Blood | nih.govijpsonline.com |

| Sample Preparation | Dilute-and-shoot; Solid-Phase Extraction (SPE) | researchgate.netajrconline.org |

| Chromatographic Column | Phenomenex Kinetex® Phenyl-Hexyl | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| LOD in Urine | 0.5 ng/mL | researchgate.net |

| LLOQ in Urine | 1.0 ng/mL | researchgate.net |

Spectrophotometric and Spectroscopic Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of this compound, particularly in pharmaceutical formulations. These methods are based on the measurement of the absorption of ultraviolet or visible light by the analyte.

Direct Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the determination of this compound. In aqueous solution, PPA exhibits absorbance maxima at approximately 210 nm and 257 nm. jfda-online.com However, the sensitivity of direct UV measurement can be limited, and interference from other components in a formulation can be a significant issue. nih.gov

To enhance sensitivity and selectivity, derivatization reactions are often employed. These reactions convert PPA into a colored product that absorbs strongly in the visible region, where interference from excipients is often negligible. nih.govnih.gov One such method involves the reaction of PPA with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde (B116499) to form a colored derivative with a maximum absorbance at 650 nm. nih.gov This method has been validated with a linear range of 5-100 µg/mL and a limit of detection (LOD) of 0.244 µg/mL. nih.govnih.gov Another approach uses 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent. tandfonline.com

Derivative spectrophotometry is a powerful technique for resolving overlapping spectra in multi-component analysis and for reducing background interference. jfda-online.comijpsonline.com First and second-derivative spectrophotometric methods have been developed for the simultaneous determination of this compound with other drugs like Chlorpheniramine Maleate and Dextromethorphan Hydrobromide. ijpsonline.com For example, a second-derivative method following derivatization with 2-hydroxynaphthaldehyde allows for quantification by measuring the amplitude between a maximum at 392 nm and a minimum at 386 nm, with a linear range of 0.5-2.0 µg/mL. jfda-online.com This technique offers improved specificity compared to zero-order spectrophotometry. jfda-online.com

Table 5: Spectrophotometric Method Parameters for this compound Quantification

| Method | Parameter | Value | Reference |

|---|---|---|---|

| Direct UV-Vis | Solvent | Aqueous Solution / Distilled Water | jfda-online.com |

| λmax | ~205-210 nm, 257 nm | jfda-online.com | |

| Colorimetric (after derivatization) | Derivatizing Agent | 2,3,5,6-tetrachloro-1,4-benzoquinone | nih.gov |

| λmax | 650 nm | nih.gov | |

| Linearity Range | 5-100 µg/mL | nih.gov | |

| Second Derivative | Derivatizing Agent | 2-hydroxynaphthaldehyde | jfda-online.com |

| Measurement Wavelengths | Amplitude between 392 nm (max) and 386 nm (min) | jfda-online.com | |

| Linearity Range | 0.5-2.0 µg/mL | jfda-online.com |

Advanced Chemometric Approaches (e.g., Classical Least Squares) for Mixture Analysis

The analysis of PPA in multi-component formulations presents a significant challenge due to overlapping spectral data from different constituents. changwon.ac.krmoca.net.ua Advanced chemometric methods, such as Classical Least Squares (CLS), have emerged as powerful tools to resolve these complex mixtures without the need for prior separation steps. moca.net.uaeigenvector.com

CLS is a multivariate calibration method that models the absorbance of a mixture at multiple wavelengths as a linear combination of the absorbances of the individual components. eigenvector.com This approach relies on the principle that the spectrum of a mixture is the sum of the spectra of its components, weighted by their respective concentrations. However, the predictive accuracy of traditional CLS models can be compromised by spectral non-idealities and the presence of unmodeled minor components. eigenvector.com

To address these limitations, augmented CLS models have been developed. These include techniques like Orthogonal Signal Correction (OSC-CLS), Direct Orthogonal Signal Correction (DOSC-CLS), and Net Analyte Processing (NAP-CLS). nih.gov These augmented models incorporate preprocessing steps to filter out irrelevant spectral variations, thereby improving the robustness and predictive power of the calibration model. eigenvector.comnih.gov For instance, a comparative study on a quinary mixture containing three active pharmaceutical ingredients and two impurities demonstrated that augmented CLS models provided acceptable results, with the DOSC-CLS model proving to be the most effective for assaying the dosage forms. nih.gov

The successful application of chemometric methods often involves careful experimental design, such as using a multi-factor, multi-level design to create a robust calibration set that covers a wide range of concentration ratios. nih.govresearchgate.net Furthermore, variable selection techniques, like the Genetic Algorithm (GA), can be employed to identify the most informative wavelengths, further enhancing the performance of models such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN). nih.govresearchgate.net

Derivatization Strategies for Enhanced Spectrophotometric Detection

Spectrophotometry offers a simple and accessible method for the quantification of PPA. However, direct UV spectrophotometry of PPA can be hampered by low molar absorptivity and interference from other UV-absorbing compounds commonly found in pharmaceutical preparations. tandfonline.comjfda-online.com Derivatization, the chemical modification of PPA to produce a new compound with more favorable spectrophotometric properties, is a widely employed strategy to overcome these limitations.

Several derivatizing agents have been successfully used to enhance the spectrophotometric detection of PPA. These reactions typically target the primary amine group of the PPA molecule, leading to the formation of highly colored or chromophoric products that absorb strongly in the visible region of the electromagnetic spectrum, where interference from excipients is often minimal.

One such agent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). tandfonline.com The reaction between PPA and NBD-Cl results in a colored product, enabling colorimetric analysis. This method has been shown to be rapid, accurate, and free from interference from common co-formulated ingredients like acetaminophen (B1664979), caffeine, and aspirin. tandfonline.com For the reaction to proceed effectively, the amine hydrochloride must be converted to the free base, which is typically achieved by extraction into an alkaline solution. tandfonline.com

Another effective derivatizing reagent is 2-hydroxynaphthaldehyde. jfda-online.com This reaction also forms a colored derivative, and when coupled with second-derivative spectrophotometry, it provides a sensitive method for PPA determination. jfda-online.com This technique measures the amplitude between a maximum and a minimum in the second-derivative spectrum, which enhances resolution and reduces interference from broad-band absorbing species. jfda-online.com

The reaction of PPA with 2,3,5,6-tetrachloro-1,4-benzoquinone in the presence of acetaldehyde is another example of a derivatization strategy. nih.govnih.govresearchgate.net This reaction produces a colored N-vinyl chlorobenzoquinone derivative with a maximum absorbance at 650 nm. nih.govnih.govresearchgate.net The method has been validated for linearity, accuracy, and precision and successfully applied to various dosage forms. nih.govnih.govresearchgate.net

| Derivatizing Agent | Wavelength of Maximum Absorbance (λmax) | Linear Range | Key Findings |

| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 455 nm tandfonline.com | Not explicitly stated | Eliminates interference from acetaminophen, caffeine, and aspirin. tandfonline.com |

| 2-hydroxynaphthaldehyde | 386 nm - 392 nm (min-max in 2nd derivative) jfda-online.com | 0.5 - 2.0 µg/mL jfda-online.com | Second-derivative spectrophotometry enhances sensitivity and selectivity. jfda-online.com |

| 2,3,5,6-tetrachloro-1,4-benzoquinone | 650 nm nih.govnih.gov | 5 - 100 µg/mL nih.govnih.gov | Forms a stable colored product suitable for quantification in various dosage forms. nih.govnih.govresearchgate.net |

Volumetric and Titrimetric Methods

Photometric Microtitration Techniques and Environmental Green Chemistry Considerations

Volumetric methods, particularly titrations, offer a classical yet reliable approach for the assay of PPA. A noteworthy development in this area is the use of photometric microtitration, which combines the principles of titration with spectrophotometric endpoint detection, leading to improved accuracy and precision by minimizing visual errors. scientific.net

An environmentally friendly photometric microtitration method has been developed for the assay of PPA by determining its chloride content. scientific.netsu.ac.th This method involves treating an aqueous solution of PPA with a known excess of silver nitrate (B79036) in the presence of nitric acid. The unreacted silver nitrate is then back-titrated with ammonium (B1175870) thiocyanate (B1210189) using iron(III) alum as an indicator. The endpoint is determined by measuring the absorbance of the red iron(III) thiocyanate complex at 450 nm. scientific.net

A significant advantage of this microtitration method is its alignment with the principles of green analytical chemistry. scientific.netsu.ac.th By scaling down the reaction volume to less than 2 mL and utilizing micropipettes for reagent transfer, the consumption of chemicals and the generation of waste are significantly reduced. scientific.net Furthermore, this method avoids the use of hazardous and environmentally harmful chemicals like glacial acetic acid, acetic anhydride, and mercuric acetate, which are often employed in non-aqueous titration methods specified in pharmacopeias. scientific.net Validation studies have demonstrated that this photometric microtitration method provides satisfactory accuracy and precision, with results comparable to official pharmacopeial methods. scientific.netsu.ac.th

| Parameter | Result |

| Average % content of PPA HCl (Microtitration) | 100.05 ± 0.26% su.ac.th |

| Average % content of PPA HCl (USP Method) | 100.03 ± 0.33% su.ac.th |